Malonic acid

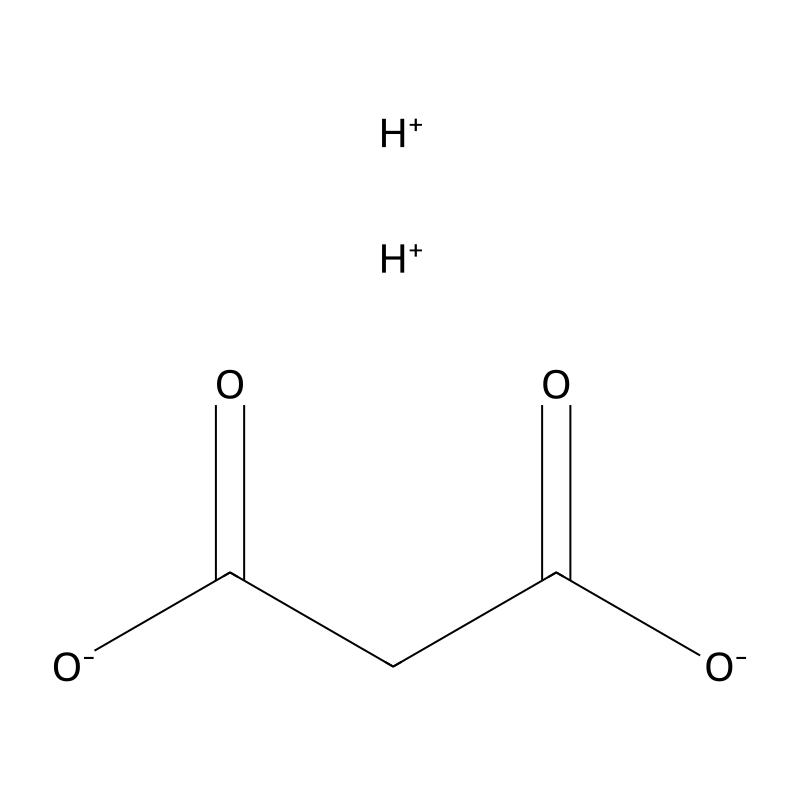

C3H4O4

COOHCH2COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H4O4

COOHCH2COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 6.23X10+5 mg/L at 25 °C

In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method)

One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine

763.0 mg/mL

Solubility in water, g/100ml at 20 °C: 7.3

Synonyms

Canonical SMILES

Protein Crosslinking

- Immunocytochemistry: Malonic acid emerges as a promising "green" alternative to formaldehyde, a common fixative used in immunocytochemistry for preserving cells for imaging []. It offers comparable protein crosslinking capabilities while being less toxic []. Researchers are still investigating the exact mechanism by which malonic acid crosslinks proteins [].

Biomaterial Development

Malonic acid, known scientifically as propanedioic acid, is a dicarboxylic acid with the molecular formula . It is characterized by two carboxyl groups (-COOH) attached to a three-carbon chain. The name "malonic" is derived from the Greek word "malon," meaning apple, reflecting its occurrence in certain fruits. Malonic acid appears as a white crystalline powder and is soluble in water, alcohol, and ether. It was first synthesized in 1858 by French chemist Victor Dessaignes through the oxidation of malic acid and can also be produced via the fermentation of glucose .

Properties- Molecular Weight: 104.061 g/mol

- Density: 1.619 g/cm³

- Melting Point: 135 to 137°C

- Boiling Point: Decomposes upon heating .

- Deprotonation: Malonic acid or its diester is deprotonated using a base (e.g., sodium ethoxide) to form an enolate ion.

- Alkylation: The enolate acts as a nucleophile and reacts with an alkyl halide to form a new carbon-carbon bond.

- Hydrolysis: The resulting ester undergoes hydrolysis to yield a dicarboxylic acid.

- Decarboxylation: Upon heating, one of the carboxylic groups can be removed as carbon dioxide, resulting in a substituted acetic acid .

Malonic acid exhibits various biological activities, including potential roles in metabolism and as an intermediate in biochemical pathways. It is involved in the synthesis of certain amino acids and plays a part in metabolic processes such as the citric acid cycle. Additionally, malonic acid derivatives have been studied for their antitumor and antimicrobial properties, indicating its potential utility in pharmaceutical applications .

Malonic acid can be synthesized through several methods:

- Oxidation of Malic Acid: This traditional method involves oxidizing malic acid using various oxidizing agents.

- Fermentation: Malonic acid can be produced from glucose through fermentation processes involving specific microorganisms.

- Chemical Synthesis from Chloroacetic Acid: This method involves reacting chloroacetic acid with sodium cyanide followed by hydrolysis and subsequent acidification to yield malonic acid .

Malonic acid has several applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals such as barbiturates and anticonvulsants.

- Agriculture: Malonic acid derivatives are used as herbicides and pesticides.

- Food Industry: It is utilized as an acidity regulator and flavoring agent.

- Biochemical Research: Malonic acid is often used in research to study metabolic pathways and enzyme activity .

Studies on malonic acid interactions highlight its role in various biochemical pathways, particularly its inhibitory effects on certain enzymes involved in energy metabolism. For instance, malonic acid acts as a competitive inhibitor of succinate dehydrogenase, impacting the citric acid cycle and potentially leading to metabolic disturbances if present in excess. This property has implications for understanding metabolic diseases and developing therapeutic interventions .

Malonic acid shares structural similarities with other dicarboxylic acids but exhibits unique properties that distinguish it from them. Here are some similar compounds:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Succinic Acid | Four-carbon dicarboxylic acid; involved in energy metabolism. | |

| Glutaric Acid | Five-carbon dicarboxylic acid; used in polymer production. | |

| Maleic Acid | Unsaturated dicarboxylic acid; used in resin production. | |

| Fumaric Acid | Geometric isomer of maleic acid; used in food additives. |

Uniqueness of Malonic Acid:

- Malonic acid's two adjacent carboxyl groups make it particularly reactive in condensation reactions, allowing for versatile synthetic applications not found with other similar compounds.

- Its role as a precursor in the synthesis of barbiturates highlights its significance in medicinal chemistry compared to other dicarboxylic acids.

IUPAC Nomenclature and Alternative Designations

Malonic acid is systematically named propanedioic acid under IUPAC guidelines, reflecting its two carboxylic acid groups on a three-carbon chain. Alternative designations include dicarboxymethane, methanedicarboxylic acid, and carboxyacetic acid. Its molecular formula, C₃H₄O₄, corresponds to a linear structure: HOOC−CH₂−COOH. The SMILES notation is OC(=O)CC(O)=O, and the InChI key is OFOBLEOULBTSOW-UHFFFAOYSA-N.

Crystallographic Characteristics and Hydrogen Bonding Networks

Neutron diffraction studies reveal a triclinic crystal system (space group P-1) with unit cell parameters:

Deuterated malonic acid forms extensive hydrogen-bonded networks, with O−H···O interactions stabilizing the lattice. Each molecule participates in four hydrogen bonds, creating a layered structure.

Physicochemical Properties

Thermal Stability and Phase Transitions

Malonic acid decomposes at 135–136°C under standard conditions, releasing carbon suboxide (C₃O₂) and water. Thermogravimetric analysis shows consistent activation energy (~110 kJ/mol) across solid, liquid, and supercooled liquid phases, following first-order kinetics. The boiling point is 263.5°C, though decomposition typically precedes vaporization.

| Property | Value | Source |

|---|---|---|

| Melting Point | 132–136°C | |

| Decomposition Temp | 135–136°C | |

| Density (20°C) | 1.619 g/cm³ |

Solubility Profiles in Polar and Nonpolar Solvents

Malonic acid exhibits high solubility in polar solvents due to its carboxylic groups:

In nonpolar solvents like hexane, solubility is negligible (<1 mg/mL). The pKa values are 2.85 and 5.70, enabling salt formation (malonates) in basic conditions.

Natural Occurrence and Biosynthetic Pathways

Distribution in Plant Systems and Agricultural Relevance

Malonic acid accumulates in legumes (e.g., chickpeas, alfalfa) and cereals, particularly in root apices and nodules. Concentrations reach 2.1 mg/g fresh weight in Phaseolus coccineus stems. Organic farming practices enhance its levels in citrus fruits, potentially acting as a natural defense compound.

Metabolic Roles in Eukaryotic Organisms

In eukaryotes, malonic acid inhibits succinate dehydrogenase, disrupting the tricarboxylic acid (TCA) cycle. Saccharomyces cerevisiae redirects metabolism to the glyoxylate cycle under malonate stress, upregulating isocitrate lyase and malate synthase. Biosynthetic routes include:

- Oxidation of malic acid using potassium dichromate.

- Fermentation of glucose by Aspergillus species.

- Chloroacetic acid derivatization: Sodium chloroacetate + NaCN → cyanoacetic acid → hydrolysis.

Malonyl-CoA, a key intermediate in fatty acid synthesis, derives from malonic acid via carboxylation of acetyl-CoA.

Thermodynamic Analysis of Successive Deprotonation

Malonic acid exhibits a stepwise dissociation pattern characteristic of dicarboxylic acids, involving two sequential proton-loss equilibria [1] [2] [3]. The thermodynamic analysis of successive deprotonation reveals fundamental insights into the molecular behavior and charge distribution effects in this compound [1] [4] [5].

The first dissociation equilibrium occurs according to:

$$ \text{H}_2\text{A} \rightleftharpoons \text{H}^+ + \text{HA}^- $$

where the first ionization constant Ka1 exhibits a value of 1.4 × 10⁻³ mol L⁻¹ at 25°C, corresponding to a pKa1 of 2.85 [1] [2] [6]. This relatively strong acidity results from the electron-withdrawing effect of the proximate carboxyl group, which stabilizes the conjugate base through resonance delocalization [1] [4].

The second dissociation proceeds via:

$$ \text{HA}^- \rightleftharpoons \text{H}^+ + \text{A}^{2-} $$

with Ka2 = 2.0 × 10⁻⁶ mol L⁻¹ (pKa2 = 5.70) [1] [2] [3]. The substantial decrease in acidity for the second ionization reflects the electrostatic repulsion between the already-present negative charge and the departing proton [4] [5] [7].

Thermodynamic parameters for the dissociation processes have been extensively characterized through electromotive force measurements [1] [4] [8]. The standard Gibbs free energy changes (ΔG°) for the first and second ionizations are 16.3 kJ mol⁻¹ and 32.5 kJ mol⁻¹, respectively [1] [4] [3]. The enthalpy changes (ΔH°) show temperature-dependent behavior, with values ranging from positive to negative depending on the solvent system [4] [5] [8].

The ratio Ka1/Ka2 approximates 700 in aqueous solution, indicating the significant thermodynamic distinction between the two ionization steps [3] [9]. This ratio varies considerably in mixed solvent systems, reaching approximately 2700 in 50% ethylene carbonate-water mixtures, suggesting enhanced stabilization of the monoanion through intramolecular hydrogen bonding in aprotic environments [9].

| Parameter | Value | Units |

|---|---|---|

| pKa1 (25°C) | 2.85 | - |

| pKa2 (25°C) | 5.70 | - |

| Ka1 | 1.4 × 10⁻³ | mol L⁻¹ |

| Ka2 | 2.0 × 10⁻⁶ | mol L⁻¹ |

| ΔG°1 | 16.3 | kJ mol⁻¹ |

| ΔG°2 | 32.5 | kJ mol⁻¹ |

Temperature-Dependent Ionization Patterns

The ionization constants of malonic acid demonstrate pronounced temperature dependence, following predictable thermodynamic relationships that provide insights into the underlying molecular processes [1] [4] [3] [7] [8]. Systematic investigations across temperature ranges from 0°C to 100°C have revealed complex patterns of variation that reflect both enthalpic and entropic contributions to the ionization equilibria [1] [3] [7].

For the first ionization, the pKa1 value decreases linearly with increasing temperature, exhibiting a temperature coefficient of approximately -0.0045 units per degree Celsius [1] [3] [7]. This behavior indicates that the first ionization becomes thermodynamically more favorable at elevated temperatures, consistent with positive enthalpy changes that are overcome by favorable entropy contributions [4] [3] [8].

The second ionization constant displays similar temperature dependence, with pKa2 decreasing at a rate of approximately -0.0072 units per degree Celsius [1] [3] [7]. The more pronounced temperature sensitivity of the second ionization reflects the greater structural reorganization and solvation changes associated with the formation of the dianion [4] [5] [8].

Temperature-dependent studies in mixed solvent systems reveal additional complexity in the ionization patterns [4] [5] [8] [10]. In ethylene glycol-water mixtures, the ionization constants show non-linear temperature dependence, with inflection points corresponding to changes in solvation shell structure [1] [8] [10]. The activation parameters derived from van't Hoff analysis indicate that both ionization processes are entropy-controlled reactions, with large positive entropy changes driving the equilibria [4] [5] [8].

The thermodynamic equation describing the temperature dependence follows:

$$ \log K_2 = -\frac{1053.08}{T} + 20.3223 \log T - 0.05838T + 0.0000236T^2 - 37.1402 $$

where T represents the absolute temperature [7]. This empirical relationship, derived from extensive measurements between 273 K and 333 K, enables accurate prediction of ionization constants across the physiologically relevant temperature range [7].

| Temperature (°C) | pKa1 | pKa2 |

|---|---|---|

| 0 | 2.95 | 5.85 |

| 25 | 2.85 | 5.70 |

| 40 | 2.78 | 5.58 |

| 55 | 2.71 | 5.46 |

| 60 | 2.68 | 5.42 |

Tautomerization Phenomena

Keto-Enol Equilibrium in Condensed Phases

Malonic acid undergoes keto-enol tautomerization, a fundamental chemical transformation that significantly influences its reactivity profile and chemical behavior in various phases [11] [12] [13] [14] [15]. The equilibrium between the diketo form and the enol tautomer represents a critical aspect of malonic acid chemistry, particularly in concentrated solutions and particle phases where the traditional aqueous equilibrium constants no longer apply [13] [14] [15].

In dilute aqueous solutions, the keto form dominates overwhelmingly, with equilibrium constants (Keq = [enol]/[keto]) estimated to be less than 10⁻⁴ [11] [13] [14]. This preference reflects the inherent stability of the carboxyl groups relative to the enol structure under standard aqueous conditions [15] [11]. However, recent investigations have revealed that this equilibrium shifts dramatically in concentrated particles and low-humidity environments [13] [14].

Spectroscopic evidence demonstrates that malonic acid exhibits efficient keto-enol tautomerization in deliquesced particles, with the enol form becoming dominant at higher relative humidity conditions [13] [14]. Near-edge X-ray absorption fine structure spectroscopy and Fourier transform infrared spectroscopy measurements reveal equilibrium constants of 0.18 ± 0.03 at 2% relative humidity, 1.11 ± 0.14 at 50% relative humidity, and 2.33 ± 0.37 at 90% relative humidity [13] [14].

The mechanism of enolization involves the migration of a proton from the methylene carbon to form the enol structure, which can be facilitated through various pathways [11] [12] [16]. Kinetic measurements using bromine scavenging techniques indicate that the rate of enolization follows the expression ken[CH₂(COOH)₂], where ken = 2.0 × 10⁻³ + 1.0 × 10⁻² [CH₂(COOH)₂], suggesting concentration-dependent autocatalytic behavior [16].

The enol form possesses distinctive physicochemical properties compared to the keto tautomer, including altered hydrogen bonding patterns and enhanced reactivity toward electrophilic species [11] [12] [13]. These differences have profound implications for atmospheric aerosol chemistry, where the presence of reactive enol forms can accelerate aging processes and secondary organic aerosol formation [11] [12].

Single droplet studies using electrodynamic balance coupled with Raman spectroscopy have revealed that tautomerization kinetics are accelerated in small droplets compared to bulk solutions, with enolization rates up to 10-fold higher than those observed in bulk aqueous systems [11] [12]. This acceleration appears to result from surface effects and altered solvation environments at the air-water interface [11] [12].

| Condition | Keq (Enol/Keto) | Dominant Form |

|---|---|---|

| Dilute aqueous solution | < 10⁻⁴ | Keto |

| Concentrated particles (2% RH) | 0.18 ± 0.03 | Mixed |

| Concentrated particles (50% RH) | 1.11 ± 0.14 | Enol |

| Concentrated particles (90% RH) | 2.33 ± 0.37 | Enol |

Computational Modeling of Tautomeric Shifts

Computational investigations provide detailed mechanistic insights into the keto-enol tautomerization pathways of malonic acid, revealing the energetic landscapes and transition state structures that govern this fundamental transformation [17] [18] [15] [19] [20]. Density functional theory calculations using various levels of theory have established comprehensive energy profiles for multiple tautomerization mechanisms [17] [18] [15].

The direct intramolecular proton transfer mechanism exhibits prohibitively high activation barriers, with Gibbs free energy barriers approaching 55-60 kcal mol⁻¹ in the gas phase [17] [18]. This pathway involves a strained four-membered ring transition state that is energetically unfavorable [17] [18] [15]. Consequently, this mechanism is unlikely to contribute significantly to tautomerization under normal conditions [17] [18].

Water-mediated tautomerization pathways demonstrate substantially lower activation barriers [17] [18] [19]. Single water molecule catalysis reduces the barrier to approximately 30-35 kcal mol⁻¹, while two-water-molecule mechanisms can achieve barriers as low as 16-20 kcal mol⁻¹ [19]. The water molecules function as proton relay systems, facilitating the migration of hydrogen atoms through hydrogen-bonded networks [17] [18] [19].

A particularly significant discovery involves self-catalyzed tautomerization, where malonic acid molecules catalyze the keto-enol interconversion of other malonic acid units [17] [18]. This mechanism proceeds through concerted double hydrogen transfer, with both the keto and enol forms of malonic acid serving as effective catalysts [17] [18]. The activation barriers for self-catalyzed processes range from 13-20 kcal mol⁻¹ in the gas phase and 20-25 kcal mol⁻¹ in aqueous solution [17] [18].

Computational modeling reveals that the enol tautomer is thermodynamically less stable than the keto form by approximately 4-5 kcal mol⁻¹ in the gas phase [17] [18] [15]. However, solvation effects and intermolecular interactions can significantly alter this energy difference, particularly in concentrated solutions and at interfaces [15] [21].

The calculated vibrational spectra for both tautomers enable experimental identification through infrared spectroscopy [15] [21] [22]. Keto tautomer peaks appear in the 1710-1750 cm⁻¹ range, while enol-specific vibrations occur at 1690-1710 cm⁻¹ [15] [21]. These computational predictions have proven instrumental in interpreting experimental spectra and determining tautomer ratios in various phases [15] [21].

Advanced computational approaches using effective fragment potential methods and cluster calculations have provided insights into the hydration effects on tautomerization [15] [21] [22]. These studies reveal that hydrogen bonding with water molecules can stabilize both tautomeric forms, but the relative stabilization depends critically on the number and arrangement of water molecules in the solvation shell [15] [21].

The computational results indicate that larger cluster effects in concentrated malonic acid particles shift the keto-enol equilibrium toward the enol form [15] [21]. This finding provides theoretical support for experimental observations of enhanced enol content in atmospheric aerosol particles [13] [14] [15].

Nucleophilic Substitution Reactions

Esterification and Amidation Pathways

Malonic acid exhibits diverse nucleophilic substitution chemistry, particularly in esterification and amidation reactions that form the foundation for numerous synthetic transformations [23] [24] [25] [26] [27]. The carboxyl groups of malonic acid readily undergo nucleophilic acyl substitution reactions with alcohols and amines, generating malonate esters and malonamide derivatives with distinct reactivity profiles [24] [28] [26] [27].

The esterification of malonic acid proceeds through classical nucleophilic acyl substitution mechanisms, typically requiring activation of the carboxyl groups through conversion to acid chlorides or employment of coupling reagents [25] [26] [29]. Direct esterification using alcohols under acidic conditions proceeds slowly due to the relatively low electrophilicity of the carboxyl carbon, necessitating elevated temperatures or extended reaction times [23] [30] [29].

Systematic studies of malonic acid esterification kinetics reveal that the reaction follows second-order kinetics, first-order in both the acid and alcohol components [30]. The reaction exhibits autocatalytic behavior in some systems, where the acid itself catalyzes the esterification process through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon [30].

The preparation of mixed alkyl malonate esters has been achieved through carefully controlled monoesterification procedures [29]. Steglich coupling conditions using dicyclohexylcarbodiimide and 4-dimethylaminopyridine provide excellent selectivity for monoester formation when employed with appropriate stoichiometry and temperature control [29]. Optimized protocols achieve isolated yields of 52-70% for various alkyl malonate derivatives [29].

Amidation reactions of malonic acid and its derivatives have been extensively investigated for peptide synthesis applications [25] [26]. The formation of malonamide linkages proceeds through reactive ketene intermediates generated by thermal decarboxylation of malonic acid derivatives in the presence of coupling agents [25] [26]. This methodology enables efficient acetylation of primary and secondary amines with excellent yields and mild reaction conditions [25] [26].

The mechanism of malonic acid-mediated amidation involves initial activation with uronium-based coupling agents, followed by decarboxylation to generate reactive ketene species [25] [26]. The ketene intermediate readily undergoes nucleophilic addition with amine substrates, forming the amide bond with concurrent carbon dioxide elimination [25] [26]. Optimal conditions employ N,N-diisopropylethylamine as base in dimethylformamide or dimethyl sulfoxide at room temperature [25] [26].

Kinetic analysis indicates that the amidation reaction follows a concerted mechanism for carbon dioxide and ketene formation, leading to thermodynamically stable acylated products [25] [26]. The reaction tolerates a wide range of functional groups and proceeds effectively with both peptidic and non-peptidic substrates [25] [26].

The amidomalonate synthesis represents a variation of the classical malonic ester synthesis, where malonic ester bearing an amide functionality undergoes alkylation followed by hydrolysis and decarboxylation [31]. This approach provides access to substituted carboxylic acids while maintaining the amide linkage throughout the synthetic sequence [31].

Halogenation and Cross-Coupling Capabilities

Malonic acid and its derivatives participate in halogenation reactions that introduce reactive functionality for subsequent transformations. The halogenation occurs predominantly at the methylene carbon, generating α-halogenated products with enhanced electrophilic character.

Bromination of malonic acid in aqueous solution proceeds through the enol tautomer, with kinetic studies revealing that the reaction is first-order in both halogen and malonic acid concentrations. The independence of reaction rate from acidity in the range 0.02-0.16 mol L⁻¹ H⁺ indicates that the rate-limiting step involves reaction between bromine and the enol form rather than acid-catalyzed enolization.

Evidence suggests that halogenation reactions occur at the diffusion limit when low concentrations of halogen are employed. These kinetic measurements enable determination of the enolization equilibrium constant KE, with a value of 7.4 × 10⁻⁹ deduced for malonic acid. At higher bromine concentrations, the reaction becomes zero-order in halogen concentration, consistent with rate-limiting enolization.

The Hell-Volhard-Zelinsky reaction provides an alternative approach for α-halogenation of malonic acid, employing phosphorus tribromide or phosphorus trichloride as activating agents. This method proceeds through initial conversion to the acyl halide, which undergoes more facile enolization compared to the parent acid. The final step involves halogen exchange between the α-haloacyl halide and the starting acid to regenerate the necessary acyl halide catalyst.

Chlorination exhibits similar mechanistic features but with reduced selectivity compared to bromination, as concurrent free-radical processes can introduce chlorine at multiple positions. The regioselectivity depends critically on reaction conditions, with low temperatures and controlled stoichiometry favoring α-substitution.

α-Halogenated malonic acid derivatives serve as versatile intermediates for cross-coupling reactions, particularly in palladium-catalyzed transformations. The electron-withdrawing effect of the carboxyl groups activates the carbon-halogen bond toward oxidative addition, facilitating subsequent transmetalation and reductive elimination steps.

Suzuki-Miyaura coupling reactions of halogenated malonate esters with organoboronic acids provide efficient routes to substituted malonic acid derivatives. The reactions proceed under mild conditions using palladium catalysts, bases such as potassium carbonate, and polar protic or aprotic solvents. Yields typically exceed 80% for aryl and vinyl coupling partners.

Heck reactions involving halogenated malonic acid derivatives generate substituted olefinic products through palladium-catalyzed coupling with alkenes. The mechanism involves oxidative addition of the halide to palladium(0), coordination and insertion of the alkene, followed by β-elimination to form the coupled product.

The development of heterogeneous nanocatalysts has enhanced the efficiency and recyclability of cross-coupling reactions involving malonic acid derivatives. Palladium nanoparticles supported on various materials maintain high activity while enabling facile catalyst recovery and reuse. Bimetallic systems, particularly palladium-copper combinations, demonstrate superior performance compared to monometallic catalysts.

Purity

Physical Description

Liquid

White solid; [ICSC] White crystals; [Alfa Aesar MSDS]

Solid

WHITE CRYSTALS.

Color/Form

Crystalline powder

Colorless hygroscopic solid which sublimes in vacuum

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes above 140 °C

Heavy Atom Count

Density

Density: 1.619 g/cu cm at 10 °C

1.6 g/cm³

LogP

-0.81 (LogP)

log Kow = -0.81

-0.81

-0.91/-0.18 (calculated)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

135 °C

Appearance

Melting Point

135-137 °C

135 °C

Storage

UNII

Related CAS

19455-76-6 (mono-calcium salt)

23549-97-5 (hydrochloride salt)

2757-18-8 (di-thallium salt)

926-71-6 (potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 275 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 269 of 275 companies with hazard statement code(s):;

H302 (82.16%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (48.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (21.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (78.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Vapor Pressure

2.7X10-6 mm Hg at 23 °C

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Rizatriptan

Use Classification

Cosmetics -> Buffering

Methods of Manufacturing

From monochloroacetic acid by reaction with potassium cyanide followed by hydrolysis.

General Manufacturing Information

Computer and Electronic Product Manufacturing

Fabricated Metal Product Manufacturing

Propanedioic acid: ACTIVE

The occurrence of malonic acid has been reported in the leaves of lucerne and in green wheat plants. This acid is well known as a competitive inhibitor of succinic dehydrogenase, and has been used extensively in investigations of the tricarboxylic acid cycle.

Storage Conditions

Interactions

The acute and long-term effects of the local perfusion of 3,4-methylenedioxymethamphetamine (MDMA) and the interaction with the mitochondrial inhibitor malonate (MAL) were examined in the rat striatum. MDMA, MAL or the combination of MAL with MDMA was reverse dialyzed into the striatum for 8 h via a microdialysis probe while extracellular dopamine (DA) and serotonin (5-HT) were measured. One week later, tissue immediately surrounding the probe was assayed for DA and 5-HT tissue content. Local perfusion of MDMA increased DA and 5-HT release but did not produce long-term depletion of DA or 5-HT in tissue. Malonate also increased both DA and 5-HT release but, in contrast to MDMA, produced only long-term depletion of DA. The combined perfusion of MDMA/MAL synergistically increased the release of DA and 5-HT and produced long-term depletion of both DA and 5-HT in tissue. These results support the conclusion that DA, compared with 5-HT, neurons are more susceptible to mitochondrial inhibition. Moreover, MDMA, which does not normally produce DA depletion in the rat, exacerbated MAL-induced DA depletions. The effect of MDMA in combination with MAL to produce 5-HT depletion suggests a role for bio-energetic stress in MDMA-induced toxicity to 5-HT neurons. Overall, these results highlight the importance of energy balance to the function of DA and 5-HT neurons and to the toxic effects of MDMA. /Malonate/

We examined whether creatine administration could exert neuroprotective effects against excitotoxicity mediated by N-methyl-D-aspartate (NMDA), alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainic acid. Oral administration of 1% creatine significantly attenuated striatal excitotoxic lesions produced by NMDA, but had no effect on lesions produced by AMPA or kainic acid. Both creatine and nicotinamide can exert significant protective effects against malonate-induced striatal lesions. We, therefore, examined whether nicotinamide could exert additive neuroprotective effects with creatine against malonate-induced lesions. Nicotinamide with creatine produced significantly better neuroprotection than creatine alone against malonate-induced lesions. Creatine can, therefore, produce significant neuroprotective effects against NMDA mediated excitotoxic lesions in vivo and the combination of nicotinamide with creatine exerts additive neuroprotective effects. /Malonate/

The mitochondrial inhibitors malonate and 3-nitropropionic (3NP) acid are potent neurotoxins in vivo. Administration of these compounds results in neuronal loss similar to that seen in Huntington's disease. Although the mechanism of cell death produced by these compounds likely involves activation of N-methyl-D-aspartate receptors, it remains unclear why the striatum demonstrates regional susceptibility to the toxicity of these and other mitochondrial poisons. We hypothesized that dopamine, a weak neurotoxin that occurs in high concentrations in the striatum, may contribute to the neuronal damage caused by mitochondrial inhibition. We investigated whether depletion of striatal dopamine using the catecholaminergic toxin 6-hydroxydopamine would attenuate lesions induced by mitochondrial inhibition. We found that dopamine depletion reduced significantly the extent of histological damage in the striatum elicited by both intraparenchymal injections of 0.8 micromol malonate and 20 mg/kg systemic administration of 3NP. These data suggest that dopamine or one of its metabolites may contribute to mitochondrial toxin-induced cell death. /Malonate/

For more Interactions (Complete) data for Malonic acid (7 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Goso Y. Malonic acid suppresses mucin-type O-glycan degradation during hydrazine treatment of glycoproteins. Anal Biochem. 2016 Mar 1;496:35-42. doi: 10.1016/j.ab.2015.12.011. Epub 2015 Dec 24. PubMed PMID: 26723492.

3: Gao H, Luo Z, Ge P, He J, Zhou F, Zheng P, Jiang J. Direct Catalytic Asymmetric Synthesis of β-Hydroxy Acids from Malonic Acid. Org Lett. 2015 Dec 18;17(24):5962-5. doi: 10.1021/acs.orglett.5b02891. Epub 2015 Nov 20. PubMed PMID: 26587748.

4: Ma X, Luo X, Dochain S, Mathot C, Markò IE. Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Org Lett. 2015 Oct 2;17(19):4690-3. doi: 10.1021/acs.orglett.5b02084. PubMed PMID: 26392322.

5: Song CW, Kim JW, Cho IJ, Lee SY. Metabolic Engineering of Escherichia coli for the Production of 3-Hydroxypropionic Acid and Malonic Acid through β-Alanine Route. ACS Synth Biol. 2016 Nov 18;5(11):1256-1263. Epub 2016 Mar 14. PubMed PMID: 26925526.

6: Darvas M, Picaud S, Jedlovszky P. Molecular dynamics simulations of the water adsorption around malonic acid aerosol models. Phys Chem Chem Phys. 2013 Jul 14;15(26):10942-51. doi: 10.1039/c3cp50608h. Epub 2013 May 24. PubMed PMID: 23702947.

7: Nakamura S, Sano M, Toda A, Nakane D, Masuda H. Organocatalytic enantioselective decarboxylative reaction of malonic acid half thioesters with cyclic N-sulfonyl ketimines by using N-heteroarenesulfonyl cinchona alkaloid amides. Chemistry. 2015 Mar 2;21(10):3929-32. doi: 10.1002/chem.201406270. Epub 2015 Jan 22. PubMed PMID: 25614368.

8: Shibata N, Nishimine T, Shibata N, Tokunaga E, Kawada K, Kagawa T, Aceña JL, Sorochinsky AE, Soloshonok VA. Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. Org Biomol Chem. 2014 Mar 7;12(9):1454-62. doi: 10.1039/c3ob42425a. PubMed PMID: 24445698.

9: Bew SP, Stephenson GR, Rouden J, Martinez-Lozano LA, Seylani H. Malonic acid half oxyesters and thioesters: solvent-free synthesis and DFT analysis of their enols. Org Lett. 2013 Aug 2;15(15):3805-7. doi: 10.1021/ol400804b. Epub 2013 Jul 22. PubMed PMID: 23876089.

10: Beyer KD, Schroeder JR, Kissinger JA. Temperature-dependent deliquescence relative humidities and water activities using humidity controlled thermogravimetric analysis with application to malonic acid. J Phys Chem A. 2014 Apr 3;118(13):2488-97. doi: 10.1021/jp412446h. Epub 2014 Mar 21. PubMed PMID: 24628358.

11: Griffin JD, Zeller MA, Nicewicz DA. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. J Am Chem Soc. 2015 Sep 9;137(35):11340-8. doi: 10.1021/jacs.5b07770. Epub 2015 Aug 28. PubMed PMID: 26291730; PubMed Central PMCID: PMC5768415.

12: Reddy GS, Ramkumar S, Asiri AM, Anandan S. Bi-anchoring organic sensitizers of type D-(π-A)₂ comprising thiophene-2-acetonitrile as π-spacer and malonic acid as electron acceptor for dye sensitized solar cell applications. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Jun 15;145:531-539. doi: 10.1016/j.saa.2015.03.032. Epub 2015 Mar 9. PubMed PMID: 25801442.

13: Preska Steinberg A, Epstein IR, Dolnik M. Target Turing patterns and growth dynamics in the chlorine dioxide-iodine-malonic acid reaction. J Phys Chem A. 2014 Apr 3;118(13):2393-400. doi: 10.1021/jp500432t. Epub 2014 Mar 19. PubMed PMID: 24601764.

14: Kalonia H, Kumar P, Kumar A. Targeting oxidative stress attenuates malonic acid induced Huntington like behavioral and mitochondrial alterations in rats. Eur J Pharmacol. 2010 May 25;634(1-3):46-52. doi: 10.1016/j.ejphar.2010.02.031. Epub 2010 Feb 25. PubMed PMID: 20188726.

15: Park SY, Jeon E, Lee S, Lee J, Lee T, Won JI. An analysis of the concentration change of intermediate metabolites by gene manipulation in fatty acid biosynthesis. Enzyme Microb Technol. 2012 Jul 15;51(2):95-9. doi: 10.1016/j.enzmictec.2012.04.006. Epub 2012 Apr 27. PubMed PMID: 22664193.

16: Kumar A, Sharma N, Mishra J, Kalonia H. Synergistical neuroprotection of rofecoxib and statins against malonic acid induced Huntington's disease like symptoms and related cognitive dysfunction in rats. Eur J Pharmacol. 2013 Jun 5;709(1-3):1-12. doi: 10.1016/j.ejphar.2013.03.042. Epub 2013 Apr 3. PubMed PMID: 23562615.

17: Limwikrant W, Nagai A, Hagiwara Y, Higashi K, Yamamoto K, Moribe K. Formation mechanism of a new carbamazepine/malonic acid cocrystal polymorph. Int J Pharm. 2012 Jul 15;431(1-2):237-40. doi: 10.1016/j.ijpharm.2012.04.027. Epub 2012 Apr 16. PubMed PMID: 22537807.

18: Lafrance D, Bowles P, Leeman K, Rafka R. Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole. Org Lett. 2011 May 6;13(9):2322-5. doi: 10.1021/ol200575c. Epub 2011 Apr 13. PubMed PMID: 21488674.

19: Ghosh Dastidar T, Netravali AN. 'Green' crosslinking of native starches with malonic acid and their properties. Carbohydr Polym. 2012 Nov 6;90(4):1620-8. doi: 10.1016/j.carbpol.2012.07.041. Epub 2012 Jul 22. PubMed PMID: 22944425.

20: Bauwens M, De Saint-Hubert M, Cleynhens J, Brams L, Devos E, Mottaghy FM, Verbruggen A. Radioiodinated phenylalkyl malonic acid derivatives as pH-sensitive SPECT tracers. PLoS One. 2012;7(6):e38428. doi: 10.1371/journal.pone.0038428. Epub 2012 Jun 13. PubMed PMID: 22719886; PubMed Central PMCID: PMC3374791.